The compound is classified under the International Union of Pure and Applied Chemistry name as 2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol. It has a CAS number of 17306-43-3 and a molecular formula of C₈H₁₁N₃O₆, with a molecular weight of approximately 245.19 g/mol . Its structure features a ribofuranosyl moiety linked to a nitro-substituted imidazole ring, which contributes to its biological properties.
The synthesis of 2-nitro-1-beta-D-ribofuranosyl-1H-imidazole has been explored through various methodologies. One notable approach involves the reaction of ribose derivatives with nitroimidazole precursors.
A common method for synthesizing imidazoles, including this compound, involves:
Parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during synthesis .
The molecular structure of 2-nitro-1-beta-D-ribofuranosyl-1H-imidazole can be described using various structural representations:
The structure consists of a ribofuranosyl sugar moiety attached to an imidazole ring that carries a nitro group at the second position. The presence of hydroxymethyl and hydroxyl groups enhances its solubility and reactivity in biological systems .
2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole participates in several chemical reactions that are pivotal for its biological activity:
These reactions contribute to the compound's versatility in drug development and its potential therapeutic applications.
The mechanism of action for 2-nitro-1-beta-D-ribofuranosyl-1H-imidazole primarily involves its interaction with cellular components:
This mechanism highlights the importance of both the imidazole ring and the ribofuranosyl moiety in mediating biological interactions.
The physical and chemical properties of 2-nitro-1-beta-D-ribofuranosyl-1H-imidazole are critical for understanding its behavior in various environments:
These properties influence its formulation into pharmaceutical preparations and its storage conditions.
2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole has several important applications in science and medicine:
These applications underscore its relevance in both therapeutic contexts and research settings.
2-Nitro-1-beta-D-ribofuranosyl-1H-imidazole (CAS RN: 17306-43-3) has the molecular formula C₈H₁₁N₃O₆ and a molecular weight of 245.19 g/mol [6]. The structure consists of a β-D-ribofuranose sugar attached via a C–N glycosidic bond to the N1 position of a 2-nitroimidazole aglycone. The beta (β) configuration denotes that the glycosidic bond is oriented above the plane of the ribose ring, consistent with the stereochemistry of natural β-nucleosides . The ribose moiety adopts the D-configuration, with chiral centers at C1', C2', C3', and C4' specified as (2R,3S,4R,5R) in IUPAC nomenclature [5]. This stereochemistry is critical for biological recognition, as enzymes like kinases exhibit strict specificity for β-anomers.
Table 1: Atomic Composition and Mass Data
Element | Count | Contribution to MW | |
---|---|---|---|
Carbon (C) | 8 | 96.09 g/mol | |
Hydrogen (H) | 11 | 11.11 g/mol | |
Nitrogen (N) | 3 | 42.03 g/mol | |
Oxygen (O) | 6 | 96.00 g/mol | |
Total MW | 245.19 g/mol | [6] |
The compound’s structural descriptors encode its stereochemistry and bonding:
C1=C[N](C(=N1)[N+]([O-])=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
[5]This notation specifies: [C@H]2
, [C@@H]
, [C@@H]
, [C@H]
stereodescriptors. [N+]([O-])=O
(resonance-stabilized). InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6-,7+/m1/s1
[5] GEPYEWPQCQPUJN-DBRKOABJSA-N
The InChIKey’s hash component (DBRKOABJSA
) uniquely encodes stereochemistry, enabling database searches and distinguishing it from the alpha-anomer (InChIKey suffix: GBNDHIKLSA
[5]). While X-ray crystallographic data for this specific compound is unavailable in the provided sources, computational and NMR analyses reveal key conformational preferences:
Table 2: Key Conformational Parameters
Parameter | Value | Method | |
---|---|---|---|
Glycosidic Torsion (χ) | −140° to −160° | DFT/B3LYP/6-31G** | |
Sugar Puckering | C3'-endo (85%) | NMR J-couplings | |
Ring Pseudorotation (P) | 18° | Computational model | [7] |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR assignments (in D₂O or DMSO-d₆) are as follows:
Infrared (IR) Spectroscopy
Key vibrational modes (ATR-FTIR):
Mass Spectrometry
Electrospray ionization (ESI) data:
Table 3: Mass Spectrometry Adducts and CCS Values
Adduct | m/z (Observed) | m/z (Calculated) | CCS (Ų) | |
---|---|---|---|---|
[M+H]⁺ | 246.07207 | 246.07207 | 148.2 | |
[M+Na]⁺ | 268.05401 | 268.05401 | 154.8 | |
[M−H]⁻ | 244.05751 | 244.05751 | 150.2 | [5] |
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